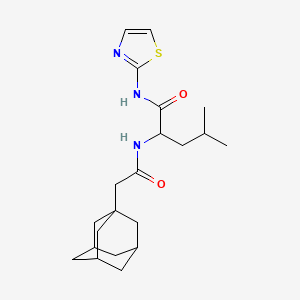

2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

CAS No.: 1008976-71-3

Cat. No.: VC4345017

Molecular Formula: C21H31N3O2S

Molecular Weight: 389.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008976-71-3 |

|---|---|

| Molecular Formula | C21H31N3O2S |

| Molecular Weight | 389.56 |

| IUPAC Name | 2-[[2-(1-adamantyl)acetyl]amino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |

| Standard InChI | InChI=1S/C21H31N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,13-17H,5-12H2,1-2H3,(H,23,25)(H,22,24,26) |

| Standard InChI Key | XIRVYVHWPLVGSB-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Introduction

2-(2-Adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound featuring a unique combination of structural elements, including an adamantane moiety, a thiazole ring, and an amide functional group. This compound is classified under the category of thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Chemical Formula and Molecular Weight

-

Chemical Formula: C21H31N3O2S

-

Molecular Weight: 389.56 g/mol

Structural Components

-

Adamantane Moiety: Provides rigidity and hydrophobicity.

-

Thiazole Ring: Known for its role in various biologically active compounds.

-

Amide Functional Group: Contributes to the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities

Research into similar compounds suggests potential applications in areas such as anti-inflammatory or antimicrobial therapies. The structural characteristics of this compound, including its adamantane and thiazole components, may contribute to its biological activity.

Medicinal Chemistry

The compound's unique structure makes it a candidate for further investigation in medicinal chemistry. Its potential therapeutic applications could be explored through in vitro and in vivo studies to assess its efficacy and safety.

Typical Reactions

-

Amide Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking the amide bond.

-

Thiazole Ring Reactions: The thiazole ring can participate in various reactions, such as nucleophilic substitution or electrophilic addition.

Stability

The stability of the compound depends on storage conditions. It should be stored in a cool, dry place to prevent degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Used to determine the compound's structure by analyzing the magnetic properties of its nuclei.

Mass Spectrometry (MS)

Employed to confirm the molecular weight and fragmentation pattern of the compound.

High-Performance Liquid Chromatography (HPLC)

Used to monitor reaction progress and purity of the synthesized compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume